5-Ethynyl-2'-deoxyuridine is a synthetic nucleoside analog of thymidine, designed primarily for use in molecular biology to study DNA synthesis. It serves as a replacement for 5-Bromo-2'-deoxyuridine, enabling researchers to measure de novo DNA synthesis during the S-phase of the cell cycle. The compound is cell-permeable, allowing it to integrate into replicating DNA, where it can be detected through click chemistry methods, facilitating various applications in cellular and molecular research.
5-Ethynyl-2'-deoxyuridine is classified as a nucleoside analog and is commercially available from various suppliers, including Jena Bioscience and Thermo Fisher Scientific. It is typically provided in solid form with high purity levels (≥98%) and is soluble in solvents such as dimethyl sulfoxide and phosphate-buffered saline. The compound's molecular formula is C₁₁H₁₂N₂O₅, with a molecular weight of 252.23 g/mol and a CAS number of 61135-33-9 .
The synthesis of 5-Ethynyl-2'-deoxyuridine generally involves several key steps that can vary based on the specific protocol used. Common methods include:
The reaction conditions generally require careful control of temperature and pH to optimize yields and minimize side reactions. Specific reagents such as copper(I) salts may be utilized in subsequent click chemistry applications for detection purposes .
5-Ethynyl-2'-deoxyuridine features a unique structure characterized by the presence of an ethynyl group at the 5-position of the uracil base. This modification allows it to mimic thymidine while providing additional functional groups for detection.
The primary chemical reaction involving 5-Ethynyl-2'-deoxyuridine is its incorporation into DNA during active synthesis. This process occurs during the S-phase of the cell cycle when DNA polymerases incorporate the compound instead of thymidine.
Detection of incorporated 5-Ethynyl-2'-deoxyuridine is achieved through copper(I)-catalyzed click chemistry, where azide-containing detection reagents react with the ethynyl group to form stable triazole rings. This method circumvents the need for DNA denaturation required in traditional BrdU assays, allowing for more straightforward and reproducible results .
The mechanism of action for 5-Ethynyl-2'-deoxyuridine involves its incorporation into newly synthesized DNA strands during replication. Once integrated, the ethynyl group allows for subsequent labeling through click chemistry, which can be used to visualize or quantify DNA synthesis.
Research has demonstrated that this method provides a fast and sensitive means to study cell proliferation across various biological systems, including cancer research and neurobiology .
5-Ethynyl-2'-deoxyuridine has a wide range of scientific applications, including:
The quantification of DNA synthesis in proliferating cells has undergone transformative technological shifts since the mid-20th century. Initially, radiolabeled [³H]-thymidine served as the cornerstone technique for tracking DNA replication. This method relied on the incorporation of tritiated thymidine into nascent DNA strands during the S-phase of the cell cycle, followed by autoradiographic detection. While effective for its time, this approach presented substantial limitations: handling radioactive materials required specialized facilities and safety protocols, detection involved lengthy exposure times (often spanning weeks), and spatial resolution at the cellular level remained suboptimal [1] [3].
The quest for safer, higher-resolution alternatives led to the development of 5-bromo-2'-deoxyuridine (BrdU) in the 1970s. As a non-radioactive thymidine analogue, BrdU replaced the methyl group at the 5-position of the uracil ring with a bromine atom. This structural modification allowed its incorporation into replicating DNA while enabling immunochemical detection using anti-BrdU antibodies. BrdU rapidly became the "gold standard" due to its non-radioactive nature and compatibility with light microscopy [1] [3] [5]. Despite its widespread adoption, BrdU methodology harbored significant drawbacks. Crucially, detection required harsh DNA denaturation steps – typically involving hydrochloric acid treatment or heat – to expose the brominated epitope for antibody binding. These procedures compromised cellular morphology, destroyed many antigenic epitopes for concurrent protein staining, and introduced variability, hindering multiplexed analyses [1] [4] [5]. Furthermore, BrdU exhibited cellular toxicity and its cellular uptake depended on variable nucleoside transporter (NT) expression, complicating comparative studies across different cell types, particularly in cancer research [1]. These limitations spurred the search for next-generation analogues with improved detection chemistries.
The introduction of 5-Ethynyl-2'-deoxyuridine (EdU) marked a significant leap forward in DNA synthesis monitoring. EdU replaces the 5-methyl group of thymidine with a terminal alkyne (ethynyl) group. Like BrdU, EdU is incorporated into DNA during replication. Its superiority stems from its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly termed "click chemistry," rather than antibody-based immunodetection [1] [5] [9].
Table 1: Key Methodological Differences Between BrdU and EdU Detection
| Feature | BrdU Detection | EdU Detection |
|---|---|---|
| Detection Principle | Antibody binding to BrdU epitope | Click chemistry (Azide-Alkyne reaction) |
| Requirement | DNA denaturation (Acid/Heat) | No DNA denaturation |
| Probe Size | Large (Antibody + secondary) | Small (Fluorescent Azide) |
| Multiplexing Ease | Limited (Epitope damage) | High (Preserved antigenicity) |
| Protocol Duration | Lengthy (Overnight often required) | Rapid (Minutes to ~1 hour) |
| Spatial Resolution | Good | Excellent |
| Toxicity Concerns | Moderate | Moderate-High (Dose/Time dependent) |
Empirical studies across diverse biological systems have consistently validated EdU's efficacy and advantages:
However, EdU is not without limitations:
The adoption of EdU is inextricably linked to the revolutionary application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to biological detection. This bioorthogonal reaction, a hallmark of "click chemistry," enables the specific, rapid, and efficient covalent coupling between an azide (-N₃) and a terminal alkyne (-C≡CH) in aqueous environments, forming a stable 1,2,3-triazole ring [1] [5] [8].
Table 2: The Copper(I)-Catalyzed Click Chemistry Reaction for EdU Detection
| Step | Component | Role in EdU Detection | Key Advantage |
|---|---|---|---|
| 1 | EdU | Incorporated into DNA during S-phase. Provides Alkyne group. | Bioavailable thymidine analogue. |
| 2 | Fluorescent Azide | Contains a fluorophore (e.g., Alexa Fluor dyes) linked to an azide. | Small molecule probe. Diverse emission wavelengths. |
| 3 | Copper(I) (Cu⁺) | Catalyst. Typically generated in situ (e.g., CuSO₄ + Sodium Ascorbate). | Drives rapid, specific cycloaddition. |
| 4 | Ligand (e.g., TBTA) | Stabilizes Cu(I), prevents oxidation, enhances reaction rate/specificity. | Reduces required Cu⁺ dose, minimizes cytotoxicity. |
| Reaction Product | Fluorescent Triazole Conjugate | Covalently linked to EdU in DNA. | Enables direct visualization of DNA synthesis sites. |
This mechanism fundamentally transformed nucleic acid detection paradigms:
The synergy between EdU and CuAAC click chemistry thus represents a significant methodological paradigm shift. It offers unparalleled flexibility, sensitivity, and compatibility for studying cell proliferation across a vast spectrum of biological research – from fundamental cell cycle studies in yeast [2] and neural stem cell dynamics in the brain [3] [5] to cancer cell proliferation assays [1] and tissue regeneration models [4]. While challenges like EdU cytotoxicity and NT dependence persist, driving further innovation (e.g., less cytotoxic analogues like 5-Ethynyl-2'-deoxycytidine (EdC) [6]), the EdU/click chemistry platform remains a cornerstone technique in modern cell biology.
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